1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride
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Overview
Description
1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to an acetyl moiety, which is further linked to a methylpiperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride typically involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fipexide: A piperazine derivative with similar structural features but different pharmacological properties.
Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.
Uniqueness
1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride is unique due to its specific combination of the chlorophenoxy group and the methylpiperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H18Cl2N2O2 |
---|---|
Molecular Weight |
305.20 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-10-8-15-6-7-16(10)13(17)9-18-12-4-2-11(14)3-5-12;/h2-5,10,15H,6-9H2,1H3;1H |
InChI Key |
FPUZVCUWTOQCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)COC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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